molecular formula C19H23FN2O2 B5412674 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No. B5412674
M. Wt: 330.4 g/mol
InChI Key: VIAGGLWBKJGJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is a spirocyclic compound that belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an attractive target for scientific investigation.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood, but it is believed to act as a modulator of various receptors in the central nervous system. The compound has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but preliminary studies have shown that the compound has potential as a treatment for various diseases such as cancer, schizophrenia, and depression. The compound has also been shown to have effects on the central nervous system, including the regulation of mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments is its unique chemical structure, which makes it an attractive target for scientific investigation. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using the compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the investigation of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one. One direction is the development of new drugs based on the compound's unique chemical structure. Another direction is the investigation of the compound's effects on various receptors in the central nervous system. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a treatment for various diseases.

Scientific Research Applications

The unique chemical structure of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one makes it an attractive target for scientific research in various fields. In medicinal chemistry, the compound has shown potential as a scaffold for the development of new drugs targeting various diseases such as cancer, schizophrenia, and depression. In pharmacology, the compound has been investigated for its potential as a ligand for various receptors such as dopamine and serotonin receptors. In neuroscience, the compound has been studied for its effects on the central nervous system and its potential as a treatment for neurodegenerative diseases.

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c20-15-4-6-16(7-5-15)21-10-12-22(13-11-21)17-14-18(23)24-19(17)8-2-1-3-9-19/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAGGLWBKJGJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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